Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the imidazoquinoxaline family, characterized by a fused ring system that includes both imidazole and quinoxaline moieties. Its molecular formula is C15H15N3O3, and it has a molecular weight of approximately 285.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, often facilitated by catalysts such as palladium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient synthesis and minimal by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS or NCS in the presence of a suitable solvent like dichloromethane.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds .
Biology: Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its full pharmacological profile .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes .
Comparison with Similar Compounds
- Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-3-carboxylate
- Methyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
- 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid
Comparison: Compared to its analogs, this compound exhibits unique properties due to the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This makes it a distinct and valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLEJDDLMHQKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=C(C=CC(=C3)C)NC(=O)C2=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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